molecular formula C15H16N2O2S B2447301 N-(4-ethoxyphenyl)-2-(methylthio)nicotinamide CAS No. 877156-14-4

N-(4-ethoxyphenyl)-2-(methylthio)nicotinamide

Cat. No. B2447301
CAS RN: 877156-14-4
M. Wt: 288.37
InChI Key: MBEMTRCHEBOWSF-UHFFFAOYSA-N
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Description

“N-(4-ethoxyphenyl)-2-(methylthio)nicotinamide” is a chemical compound. Its structure suggests that it is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom . The “4-ethoxyphenyl” and “2-(methylthio)” parts of the name suggest that it has an ethoxy group (–O–CH2CH3) and a methylthio group (–S–CH3) attached to the phenyl and nicotinamide parts of the molecule, respectively .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would have a central amide group, with a phenyl ring bearing an ethoxy group at the 4-position, and a nicotinamide ring with a methylthio group at the 2-position .


Chemical Reactions Analysis

Amides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with organolithium reagents . The presence of the ethoxy and methylthio groups may also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Amides, for example, often have high boiling points due to their ability to form hydrogen bonds . The ethoxy and methylthio groups may also influence properties like solubility .

Mechanism of Action

Without specific information or context (such as whether this compound is used as a drug, a catalyst, a polymer, etc.), it’s challenging to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its reactivity, toxicity, and other factors. Without specific data, it’s difficult to provide accurate information .

Future Directions

The potential applications and future directions for a compound like this could be vast, depending on its properties. It could be studied for potential use in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-3-19-12-8-6-11(7-9-12)17-14(18)13-5-4-10-16-15(13)20-2/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEMTRCHEBOWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide

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